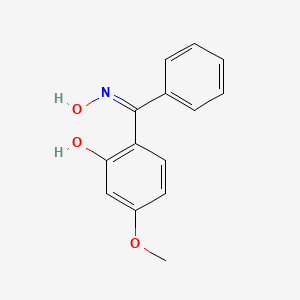
(2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime, also known as HPMPO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. HPMPO has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用机制
(2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime acts as a radical scavenger and protects cells from oxidative stress-induced damage. It can also inhibit the activity of enzymes that are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that (2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime can reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in cells, which can prevent cell damage and death. (2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, which can reduce inflammation. Furthermore, (2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime has been shown to induce apoptosis in cancer cells, which can inhibit tumor growth.
实验室实验的优点和局限性
One advantage of using (2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime in lab experiments is its high purity and stability. (2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that (2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime can be toxic at high concentrations, which can affect the results of experiments.
未来方向
There are several potential future directions for (2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime research. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to explore its applications in material science, such as in the development of new sensors and catalysts. Additionally, further studies are needed to understand the mechanism of action of (2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime and its interactions with other molecules in cells.
In conclusion, (2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime is a promising chemical compound with potential applications in various scientific research fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of (2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime in various fields.
合成方法
(2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime can be synthesized through a simple reaction between 2-hydroxy-4-methoxybenzophenone and hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid. The reaction yields (2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime as a white crystalline solid with high purity.
科学研究应用
(2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime has been extensively studied for its potential applications in various scientific research fields, including chemical biology, medicinal chemistry, and material science. (2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer properties, making it a promising candidate for drug development.
属性
IUPAC Name |
2-[(Z)-N-hydroxy-C-phenylcarbonimidoyl]-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-18-11-7-8-12(13(16)9-11)14(15-17)10-5-3-2-4-6-10/h2-9,16-17H,1H3/b15-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMYMXLVMLLWHC-PFONDFGASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=NO)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C(=N\O)/C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-1-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine](/img/structure/B6113643.png)
![6-(2-hydroxyethyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B6113655.png)
![2,6-bis(2-hydroxy-5-methylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B6113657.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6113664.png)
![(3-chlorophenyl)[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]amine](/img/structure/B6113669.png)
![(3aS*,6aR*)-N-(2-furylmethyl)-3-(2-methoxybenzyl)-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B6113674.png)
![7-(2-phenoxybutanoyl)-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6113682.png)
![ethyl 3-amino-2-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}but-2-enoate](/img/structure/B6113687.png)
![ethyl 4-{[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoate](/img/structure/B6113689.png)
![4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)phenol](/img/structure/B6113700.png)

![N-(2-{[2-(methylthio)-3-pyridinyl]carbonyl}-1,2,3,4-tetrahydro-7-isoquinolinyl)tetrahydro-2-furancarboxamide](/img/structure/B6113713.png)
![3-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6113723.png)
![2-[1-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-2-piperidinyl]ethanol](/img/structure/B6113732.png)